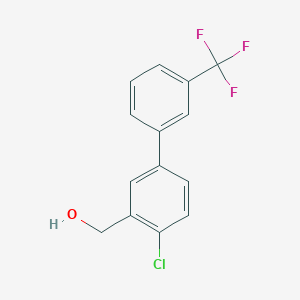
4-Chloro-3'-(trifluoromethyl)biphenyl-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 3’ position on the biphenyl ring, along with a methanol group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and trifluoromethylating agents.
Addition of Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl compound can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-aldehyde.
Reduction: Reformation of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects may be mediated through the modulation of opioid receptors and inhibition of pain signaling pathways . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the methanol group.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanol group.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a methanol group.
Uniqueness
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10ClF3O |
|---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
[2-chloro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H10ClF3O/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)14(16,17)18/h1-7,19H,8H2 |
InChI Key |
NQXJZKANPWUWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















